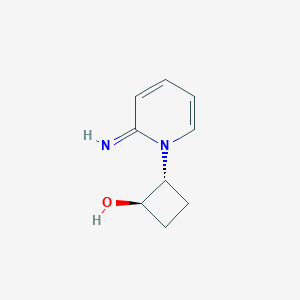
trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Trans-2-(2-Imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclobutane ring fused with a pyridine derivative, exhibits interesting interactions with biological macromolecules. Understanding its biological activity is crucial for assessing its potential applications in drug development and therapeutic interventions.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 164.20 g/mol
- CAS Number : 2165746-15-4
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The presence of the imino group and hydroxyl functional group facilitates hydrogen bonding, which can alter the function or activity of these macromolecules.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory effects on enzymes and its cytotoxicity against various cancer cell lines. For instance:
| Target | IC (µM) | Effect Observed |
|---|---|---|
| Enzyme A | 5.0 | Significant inhibition |
| Cancer Cell Line B | 10.0 | Moderate cytotoxicity |
| Enzyme C | 3.5 | High affinity binding |
These results indicate that this compound may possess potential as an anticancer agent and enzyme inhibitor.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Enzyme Inhibition Study
Another research article focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound showed promising inhibitory activity with an IC value of approximately 4 µM, indicating its potential role in treating diseases like malaria where DHFR is a target.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Variations in the molecular structure can significantly influence its interaction with biological targets.
Key Findings from SAR Studies
- Hydroxyl Group : Enhances binding affinity through hydrogen bonding.
- Imino Group : Critical for enzyme inhibition and interaction with nucleic acids.
- Cyclobutane Ring : Provides rigidity, influencing the overall conformation and biological activity.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-iminopyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-3-1-2-6-11(9)7-4-5-8(7)12/h1-3,6-8,10,12H,4-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLISAXDUJGIFPA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=CC2=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC=CC2=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















